molecular formula C20H32N4O3 B5655371 3-[(3R*,4S*)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid

3-[(3R*,4S*)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid

Cat. No. B5655371
M. Wt: 376.5 g/mol
InChI Key: PUSRMUKDWMUUCL-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, asymmetric additions, and cyclization processes, aiming to achieve specific stereochemistry and functional group incorporation. For example, the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including variants with morpholine substituents, involved diastereoselective routes using rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. These methods highlight the intricate strategies employed to construct complex molecules with high specificity and yield (Procopiou et al., 2018).

Molecular Structure Analysis

Molecular structure analysis focuses on determining the spatial arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used. For instance, the structure of certain cyclodidepsipeptides was elucidated through X-ray analysis, providing insight into their three-dimensional conformation and potential interaction sites (Yancheva et al., 2012).

Chemical Reactions and Properties

This compound's reactivity can be inferred from related research, indicating it may undergo reactions typical for its functional groups, such as amide bond formation, esterification, and nucleophilic substitution. For example, the synthesis of various prodrugs of naproxen involving morpholine esters demonstrates the versatility of morpholine in facilitating bond formation and enhancing drug properties (Rautio et al., 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are critical for the practical handling and formulation of chemical compounds. While specific data on this compound is scarce, related compounds have been reported with significant solubility and stability characteristics, contributing to their potential as pharmaceutical agents (Procopiou et al., 2018).

properties

IUPAC Name

3-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-3-4-17-13-19(22-15(2)21-17)24-8-7-18(23-9-11-27-12-10-23)16(14-24)5-6-20(25)26/h13,16,18H,3-12,14H2,1-2H3,(H,25,26)/t16-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSRMUKDWMUUCL-AEFFLSMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCC(C(C2)CCC(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=NC(=N1)C)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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